rac Rotigotine-d7 Hydrochloride
Description
Rationale for Deuterium (B1214612) Substitution in Chemical Compounds
Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug development for its potential to improve the pharmacokinetic properties of a drug. nih.govbohrium.com This process, known as deuteration, involves strategically replacing hydrogen atoms with deuterium atoms at specific positions within the drug molecule. nih.gov
The key rationale behind deuterium substitution is the "kinetic isotope effect" (KIE). researchgate.netacs.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). acs.org This increased bond strength can slow down the rate of chemical reactions that involve the breaking of this bond, which is often a key step in drug metabolism by enzymes like the cytochrome P450 (CYP) family. acs.org
Potential benefits of deuterium substitution include:
Reduced Metabolic Rate: By slowing down metabolism, deuteration can lead to a longer drug half-life, potentially allowing for less frequent dosing. bohrium.comresearchgate.net
Altered Metabolic Pathways: Deuteration can sometimes shift the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites. bohrium.comresearchgate.net
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease. bohrium.com
Overview of rac Rotigotine-d7 Hydrochloride as a Research Tool
This compound is the deuterium-labeled analog of Rotigotine (B252) Hydrochloride. theclinivex.comcymitquimica.com Rotigotine is a non-ergot dopamine (B1211576) agonist used in the management of Parkinson's disease. theclinivex.comclinicaltrials.gov The "rac" in the name indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers) of the molecule. The "-d7" signifies that seven hydrogen atoms in the molecule have been replaced with deuterium. theclinivex.comcymitquimica.com
As a research tool, this compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of rotigotine in biological samples. acanthusresearch.commedchemexpress.com Its use is critical in pharmacokinetic studies to determine the concentration of rotigotine in plasma or other tissues over time. alfa-chemistry.com
The key properties of this compound that make it an ideal internal standard are its high isotopic and chemical purity. acanthusresearch.com The labeling is strategically placed to prevent isotope exchange under analytical conditions. acanthusresearch.comacanthusresearch.com
Below is a table summarizing the key chemical information for this compound:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5,6,7,8-Tetrahydro-6-[propyl-[2-(2-thienyl)ethyl]amino]-1-naphthalenol-d7 Hydrochloride; rac-N 0437-d7; rac-N 0923-d7; rac-Neupro-d7 Hydrochloride; rac-SPM 962-d7 theclinivex.comcymitquimica.com |
| Molecular Formula | C₁₉H₁₉D₇ClNOS cymitquimica.com |
| Molecular Weight | 358.98 cymitquimica.com |
| Appearance | Pale Beige to Pale Orange to Pale Brown Solid theclinivex.com |
| Storage Condition | -20°C Freezer theclinivex.com |
Properties
Molecular Formula |
C₁₉H₁₉D₇ClNOS |
|---|---|
Molecular Weight |
358.98 |
Synonyms |
5,6,7,8-Tetrahydro-6-[propyl-[2-(2-thienyl)ethyl]amino]-1-naphthalenol-d7 Hydrochloride; rac-N 0437-d7; rac-N 0923-d7; rac-Neupro-d7 Hydrochloride; rac-Rotigotine-d7 Hydrochloride; rac-SPM 962-d7; |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for Rac Rotigotine D7 Hydrochloride
Strategies for Deuterium (B1214612) Introduction at Specific Molecular Positions
The synthesis of rac Rotigotine-d7 Hydrochloride necessitates the specific incorporation of seven deuterium atoms onto the N-propyl group of the Rotigotine (B252) molecule. The primary strategy for achieving this involves the use of a deuterated building block during the synthesis. Specifically, a deuterated propyl group is introduced to the secondary amine precursor of Rotigotine.
The most probable method for this introduction is through the use of a deuterated alkylating agent, such as n-propyl-d7 bromide or n-propyl-d7 iodide, reacting with the precursor amine, (±)-5,6,7,8-tetrahydro-6-[2-(2-thienyl)ethyl]amino-1-naphthalenol. Alternatively, reductive amination using a deuterated aldehyde, propanal-d6, followed by reduction with a deuterated reducing agent like sodium borodeuteride (NaBD4), could also be employed. The choice of strategy depends on the availability of deuterated reagents and the desired efficiency of the reaction.
Pathways for Racemic Compound Generation in Deuterated Syntheses
The "rac" designation in this compound indicates a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The generation of this racemic form is inherent to the synthetic pathway when no chiral-directing steps are implemented. The synthesis of Rotigotine typically proceeds from a 2-tetralone (B1666913) precursor. nih.gov The key stereocenter is created during the formation of the amine at the C6 position of the tetralin ring.
If the reduction of the imine intermediate, formed from the tetralone and an amine, is carried out using a non-chiral reducing agent such as sodium borohydride, a racemic mixture of the amine is produced. This racemic amine is then carried through the subsequent steps of the synthesis, ultimately yielding this compound. To ensure the final product is racemic, any chiral resolution steps, such as fractional crystallization with a chiral acid as described in some patents for the synthesis of the single enantiomer, are deliberately omitted. google.com
Optimization of Synthetic Routes for Isotopic Enrichment and Purity
Optimizing the synthesis of this compound focuses on maximizing the incorporation of deuterium and ensuring the chemical purity of the final compound.
Chemical Transformations for Deuterium Incorporation
The key transformation for deuterium incorporation is the N-alkylation of the secondary amine precursor. A common method for synthesizing Rotigotine involves the reductive amination of 5-methoxy-2-tetralone (B30793) with n-propylamine, followed by further synthetic steps. google.com To introduce the d7-propyl group, a deuterated version of n-propylamine or a related synthetic equivalent is required.
A plausible synthetic route would involve the reaction of the racemic secondary amine precursor with a fully deuterated propyl halide. This reaction, typically an SN2 type, would be optimized for temperature, solvent, and reaction time to ensure high conversion and minimize side reactions.
Table 1: Potential Deuterated Reagents for Synthesis
| Deuterated Reagent | Reaction Type | Purpose |
|---|---|---|
| n-Propyl-d7 bromide | N-alkylation | Introduces the heptadeuterated propyl group. |
| Propanal-d6 | Reductive amination | Forms a deuterated imine intermediate. |
Stereochemical Control in Racemic Deuterated Compound Synthesis
To synthesize the racemic mixture, stereochemical control is intentionally avoided at the key chiral center. This is achieved by using achiral reagents and conditions for the reductive amination step that establishes the stereocenter. The absence of a chiral catalyst or a chiral auxiliary ensures that both enantiomers are formed in equal amounts. This approach is in direct contrast to syntheses that aim for a single enantiomer, which often employ enzymatic resolutions or asymmetric catalysts. nih.govrsc.org
Isotopic Purity Assessment in Synthetic Processes
The assessment of isotopic purity is critical to confirm the successful incorporation of deuterium and to quantify the level of enrichment. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is a primary tool used to determine the molecular weight of the synthesized compound. A successful synthesis of this compound will show a molecular ion peak that is 7 mass units higher than the non-deuterated analogue.
Nuclear Magnetic Resonance (NMR) spectroscopy is also essential.
¹H NMR (Proton NMR) is used to confirm the absence of protons at the specific positions where deuterium has been incorporated. The disappearance or significant reduction of signals corresponding to the N-propyl group would indicate successful deuteration.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
By employing these synthetic strategies and analytical controls, this compound can be produced with high chemical and isotopic purity, suitable for its intended applications as an internal standard in pharmacokinetic studies or as a research tool. medchemexpress.commedchemexpress.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-Rotigotine |
| (S)-Rotigotine |
| n-Propyl-d7 bromide |
| n-Propyl-d7 iodide |
| (±)-5,6,7,8-tetrahydro-6-[2-(2-thienyl)ethyl]amino-1-naphthalenol |
| Propanal-d6 |
| Sodium borodeuteride (NaBD4) |
| 2-Tetralone |
| Sodium borohydride |
| 5-Methoxy-2-tetralone |
Advanced Analytical Characterization of Rac Rotigotine D7 Hydrochloride
Spectroscopic Methodologies for Structural Elucidation of Deuterated Compounds
Spectroscopic methods are indispensable for confirming the structural integrity and the success of isotopic labeling in deuterated molecules like rac Rotigotine-d7 Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the analysis of deuterated compounds, both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy play crucial roles.
For this compound, ¹H-NMR spectra are used to confirm the absence of protons at the specific sites of deuteration. The disappearance of signals corresponding to the seven protons on the propyl group, which are present in the spectrum of unlabeled Rotigotine (B252), serves as primary evidence of successful deuterium incorporation.
Conversely, ²H-NMR (or Deuteron NMR) is used to directly observe the deuterium nuclei. wikipedia.org While it has a chemical shift range similar to proton NMR, the resolution is often poorer. wikipedia.org However, it provides definitive proof of deuteration and can be used to confirm the locations of the deuterium atoms on the propyl chain of the Rotigotine molecule. Under precisely controlled experimental conditions, ²H-NMR can be quantitative, allowing for the determination of the deuterium enrichment percentage at each labeled position. sigmaaldrich.com The use of non-deuterated solvents is possible in ²H-NMR, which can yield a cleaner spectrum by making all proton signals transparent. sigmaaldrich.com
Table 1: Comparative NMR Analysis Strategy for this compound
| NMR Technique | Purpose in Analysis of rac Rotigotine-d7 HCl | Expected Observation |
| ¹H-NMR | Verify absence of protons at labeled sites. | Disappearance of signals corresponding to the propyl group protons. |
| ²H-NMR | Directly detect deuterium atoms. | Appearance of signals in the region corresponding to the propyl group. wikipedia.org |
| ¹³C-NMR | Confirm carbon skeleton integrity. | Signals for deuterated carbons (C-D) show altered multiplicity (due to C-D coupling) and may have slight isotopic shifts compared to C-H carbons. |
The stability of the sample is a crucial consideration, as H/D exchange can occur, particularly with labile protons. Studies have shown that factors like D₂O concentration in the NMR solvent, temperature, and sample dwell time can affect signal profiles. nih.gov
Vibrational Spectroscopy Applications for Isotopic Confirmation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides an effective method for confirming isotopic substitution. The technique is based on the principle that molecular bonds vibrate at specific frequencies. According to Hooke's Law, this frequency is dependent on the masses of the connected atoms. oregonstate.edu
The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the bond (e.g., a C-D bond versus a C-H bond). This mass difference leads to a predictable and substantial decrease in the vibrational frequency. ajchem-a.combritannica.com For a typical C-H stretching vibration observed around 2900-3000 cm⁻¹, the corresponding C-D stretch is expected to appear at a much lower frequency, approximately 2100-2200 cm⁻¹. This significant "redshift" is a clear and unambiguous indicator of deuteration. ajchem-a.com
In the analysis of this compound, IR or Raman spectroscopy would be used to confirm the presence of C-D bonds and the absence of the corresponding C-H bonds of the propyl group, complementing the findings from NMR spectroscopy. wikipedia.org
Table 2: Expected Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency (Unlabeled Rotigotine) | Expected Frequency (rac Rotigotine-d7) |
| Propyl C-H Stretch | ~2870-2960 cm⁻¹ | Not Present |
| Propyl C-D Stretch | Not Present | ~2100-2200 cm⁻¹ |
| Propyl C-H Bend | ~1375-1465 cm⁻¹ | Not Present |
| Propyl C-D Bend | Not Present | Lower frequency than C-H bend (e.g., ~950-1100 cm⁻¹) |
High-Resolution Mass Spectrometry for Isotopic Purity and Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy and precision. cdc.gov For isotopically labeled standards like this compound, HRMS is essential for confirming the incorporation of the deuterium atoms and assessing the isotopic purity.
The substitution of seven hydrogen atoms with seven deuterium atoms results in a nominal mass increase of 7 Da. HRMS can measure this mass difference with precision down to several decimal places, easily distinguishing the labeled compound from its unlabeled counterpart. wikipedia.org A study on Rotigotine degradation products utilized HPLC coupled with HRMS, demonstrating the technique's utility in detailed structural characterization. nih.gov
By analyzing the mass spectrum, the isotopic distribution can be evaluated. A high-purity sample of this compound will exhibit a dominant peak corresponding to the mass of the fully deuterated molecule (M+7). The intensities of peaks corresponding to molecules with fewer deuterium atoms (M+6, M+5, etc.) or the unlabeled molecule (M) can be measured to calculate the isotopic purity.
Table 3: Theoretical Exact Masses for Rotigotine and its d7 Isotopologue
| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic, [M+H]⁺) |
| Rotigotine | C₁₉H₂₅NOS | 316.1730 |
| rac Rotigotine-d7 | C₁₉H₁₈D₇NOS | 323.2169 |
Note: The masses represent the protonated free base.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the gold standard for assessing the chemical purity of pharmaceutical substances by separating the main compound from any related impurities. chromatographyonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical Assessment
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the most common technique for purity analysis and impurity profiling of pharmaceutical compounds. ijprajournal.com Several validated HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed for the analysis of Rotigotine. nih.govnih.govresearchgate.net
Since the substitution of hydrogen with deuterium typically has a negligible effect on a molecule's polarity and its retention behavior in reversed-phase chromatography, these existing methods can be readily adapted for this compound. A typical method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector for quantitation and a mass spectrometer (MS) for identification. nih.gov The high resolving power of HPLC allows for the separation of this compound from process-related impurities, degradation products, and any residual unlabeled Rotigotine.
Table 4: Example HPLC Parameters for Purity Analysis
| Parameter | Example Condition |
| Column | Gemini NX3 or equivalent C18 (e.g., 150 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.0 nih.govresearchgate.net |
| Mobile Phase B | Methanol or Acetonitrile nih.govresearchgate.net |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 0.3 - 1.0 mL/min nih.gov |
| Detector | PDA (for quantitation), MS (for identification) nih.gov |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities, most notably residual solvents that may be present from the synthetic and purification processes. ijprajournal.com The presence of residual solvents in a pharmaceutical substance is strictly controlled by regulatory guidelines.
For this compound, a headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) would be employed to identify and quantify any residual solvents. The sample is heated in a sealed vial, and the volatile compounds in the "headspace" gas are injected into the GC system. This technique is highly sensitive and prevents non-volatile components of the sample from contaminating the GC system. The method would be validated for specificity, linearity, accuracy, and precision for all potential solvents used during manufacturing.
Table 5: Common Residual Solvents and GC Analysis
| Potential Solvent | Boiling Point (°C) | Typical GC Column |
| Ethanol | 78.4 | WAX or -624 type capillary column |
| Isopropanol | 82.6 | WAX or -624 type capillary column |
| Toluene | 110.6 | WAX or -624 type capillary column |
| Dichloromethane | 39.6 | WAX or -624 type capillary column |
| Hexanes | ~69 | WAX or -624 type capillary column |
Applications of Rac Rotigotine D7 Hydrochloride in Quantitative Bioanalytical Methodologies
Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
In the realm of quantitative bioanalysis, especially for therapeutic drug monitoring and pharmacokinetic studies, LC-MS/MS is a powerful and widely used technique. nih.goveuropa.eu The use of a stable isotope-labeled internal standard (SIL-IS) like rac Rotigotine-d7 Hydrochloride is considered the gold standard for such analyses. oup.comchromatographyonline.com An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known quantity to all samples, including calibration standards and quality controls. wuxiapptec.com This allows for the correction of variability that can be introduced during various stages of the analytical process, from sample preparation to detection. wuxiapptec.com
The fundamental principle behind using a stable isotope-labeled internal standard lies in its chemical near-identity to the analyte. amazonaws.comyoutube.com this compound is synthesized by replacing seven hydrogen atoms in the Rotigotine (B252) molecule with deuterium (B1214612) atoms. medchemexpress.comscbt.com Since deuterium is a stable, non-radioactive isotope of hydrogen, the resulting molecule is chemically almost identical to Rotigotine but has a different mass. amazonaws.comyoutube.com
During LC-MS/MS analysis, the analyte and its deuterated internal standard co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer. oup.com Although they behave similarly during chromatography and ionization, the mass spectrometer can differentiate between them based on their mass-to-charge ratio (m/z). youtube.com Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. oup.com This ratio remains consistent even if there are variations in sample preparation, injection volume, or instrument response, thereby ensuring accurate and precise measurement of the analyte concentration. wuxiapptec.com
Biological matrices, such as plasma or urine, are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. longdom.org These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. longdom.orgtandfonline.com This can lead to either a decrease in the analyte signal (ion suppression) or an increase (ion enhancement), both of which can significantly compromise the accuracy of the quantification. oup.comtandfonline.com
Because a stable isotope-labeled internal standard like this compound has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in a very similar way. oup.comwuxiapptec.com If the analyte signal is suppressed, the internal standard signal will be suppressed to a similar degree. oup.com Consequently, the ratio of their signals remains largely unaffected, allowing for effective compensation of these matrix-induced variations. longdom.org However, it is important to note that significant differences in retention times between the analyte and its deuterated standard, sometimes caused by the deuterium substitution itself, can lead to differential matrix effects and potentially compromise the accuracy of the correction. myadlm.orgnih.gov Therefore, careful chromatographic method development is crucial to ensure co-elution.
Method Development and Validation Parameters Utilizing this compound
The development and validation of a bioanalytical method are essential to ensure its reliability and reproducibility for its intended purpose. fda.govfda.gov Regulatory bodies like the FDA and EMA provide detailed guidelines for this process. europa.eufda.gov When using a deuterated internal standard like this compound, specific parameters are evaluated to demonstrate the method's performance.
Specificity refers to the ability of the analytical method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or other drugs. loesungsfabrik.de Selectivity is the ability to differentiate and quantify the analyte from other components. researchgate.net
In an LC-MS/MS assay using this compound, specificity and selectivity are assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of either Rotigotine or its deuterated internal standard. nih.govich.org The acceptance criterion is typically that the response of any interfering peak in the blank matrix should be less than 20% of the response at the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. researchgate.netnih.gov
Linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. For a method to be considered linear, the correlation coefficient (r²) of the calibration curve should ideally be close to 1. researchgate.net
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Intra-day and inter-day precision are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day and on different days, respectively. nih.gov
Accuracy is the closeness of the mean test results obtained by the method to the true concentration of the analyte. nih.gov It is determined by analyzing QC samples with known concentrations and comparing the measured concentration to the nominal value. The accuracy is typically expressed as the percentage of the nominal value. fda.gov
The use of this compound as an internal standard is crucial for achieving the high levels of precision and accuracy required for bioanalytical method validation, typically within ±15% (and ±20% at the LLOQ). fda.govnih.gov
Below is an example of a data table that might be generated during the validation of a bioanalytical method for Rotigotine using this compound.
Table 1: Example of Precision and Accuracy Data for Rotigotine Quantification
| QC Level | Nominal Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 750 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Note: The values in this table are illustrative and represent typical acceptance criteria for bioanalytical method validation. nih.govresearchgate.net
Recovery refers to the efficiency of the extraction process in isolating the analyte from the biological matrix. researchgate.netmdpi.com It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard solution of the same concentration. researchgate.net
While high recovery is desirable, it is not always necessary for a method to be considered valid, as long as the recovery is consistent and reproducible. researchgate.net The use of a stable isotope-labeled internal standard like this compound is particularly advantageous here. Since the internal standard is added before the extraction process, it experiences the same extraction losses as the analyte. researchgate.net Therefore, even if the absolute recovery is low or variable, the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification. nih.gov A study on the determination of Rotigotine in human plasma reported a mean recovery of 96.9%, demonstrating the efficiency of the extraction method. nih.govresearchgate.net
Application in Pharmacokinetic Study Designs (as an analytical tool)
In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, the precise quantification of the drug in biological fluids is paramount. This compound is instrumental in achieving this accuracy when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The co-extraction and analysis of the deuterated standard with the non-labeled drug from plasma or other biological samples allows for the correction of variability that can occur during sample preparation and analysis, such as extraction losses and ionization suppression or enhancement in the mass spectrometer.
A key application of a stable isotope-labeled internal standard, such as a deuterated form of Rotigotine, is demonstrated in a study that developed and validated an LC-MS/MS method for the simultaneous determination of Rotigotine and its prodrug, Rotigotine Behenate (RGTB), in rat plasma. nih.gov This method is crucial for preclinical pharmacokinetic assessments of new long-acting formulations of the drug. The use of a stable isotope-labeled Rotigotine as an internal standard was fundamental to the success of this assay. nih.gov
The analytical method involved liquid-liquid extraction of the analytes from a small plasma volume, followed by separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The MRM transitions monitored were specific for Rotigotine and its deuterated internal standard, ensuring high selectivity.
The validation of this method demonstrated excellent linearity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation set by regulatory agencies. The key performance parameters of the assay are summarized in the table below.
| Parameter | Rotigotine | Rotigotine Behenate |
| Linearity Range | 0.1 - 10.0 ng/mL | 0.1 - 10.0 ng/mL |
| Correlation Coefficient (r) | > 0.996 | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Mean Recovery | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated |
| Data derived from a study on the simultaneous determination of Rotigotine and its prodrug in rat plasma. nih.gov The study utilized a stable isotope-labeled Rotigotine as an internal standard. |
This robust and reliable method was subsequently applied to a pharmacokinetic study in rats following a single intramuscular injection of a slow-release Rotigotine Behenate formulation, showcasing the practical utility of using a deuterated internal standard for accurate drug concentration monitoring over time. nih.gov
Use in Preclinical Research and in vitro Studies as a Quantitation Standard
The application of this compound extends to preclinical research and in vitro studies, where it serves as a quantitation standard to investigate the metabolic fate and potential drug-drug interactions of Rotigotine. In vitro systems, such as human liver microsomes, hepatocytes, and recombinant enzymes, are commonly employed in early drug development to predict a drug's metabolism in humans. In these experiments, the accurate measurement of the parent drug's depletion and the formation of its metabolites is crucial.
By adding a known concentration of this compound to the in vitro incubation mixtures at the beginning of the experiment, it can be used to accurately quantify the concentration of unlabeled Rotigotine at various time points. This is particularly important for determining key metabolic parameters, such as the rate of metabolism, the intrinsic clearance, and the identification of the enzymes responsible for the drug's biotransformation.
For instance, a validated LC-MS/MS method, such as the one described for plasma analysis, can be adapted for use with in vitro samples. A study on the simultaneous determination of Rotigotine and its prodrug in rat plasma also successfully applied their method to study the in vitro biological conversion of the prodrug, highlighting the versatility of using a stable isotope-labeled internal standard across different biological matrices. nih.gov
In a typical in vitro metabolism study, Rotigotine would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. The reaction would be stopped at different time intervals, and the samples would be prepared for LC-MS/MS analysis. The use of this compound as an internal standard would allow for the precise quantification of the remaining Rotigotine, enabling the calculation of its metabolic stability.
Below is a hypothetical representation of data that could be generated from such an in vitro study, illustrating the role of the deuterated standard in ensuring data quality.
| Incubation Time (min) | Rotigotine Concentration (µM) (without Internal Standard) | Rotigotine Concentration (µM) (with rac Rotigotine-d7 HCl as Internal Standard) | % Rotigotine Remaining |
| 0 | 1.00 | 1.00 | 100 |
| 5 | 0.85 | 0.88 | 88 |
| 15 | 0.60 | 0.65 | 65 |
| 30 | 0.35 | 0.40 | 40 |
| 60 | 0.10 | 0.15 | 15 |
| This table represents hypothetical data from an in vitro metabolism study with human liver microsomes to demonstrate the application of a deuterated internal standard for accurate quantification. |
The data corrected with the internal standard provides a more accurate representation of the metabolic depletion of Rotigotine, which is critical for making reliable predictions about its pharmacokinetic properties in humans. The use of this compound in these preclinical assessments is, therefore, an indispensable part of modern drug development.
Significance of Rac Rotigotine D7 Hydrochloride As a Pharmaceutical Reference Standard
Contribution to Impurity Profiling and Quality Control of Related Substances.lgcstandards.comlgcstandards.com
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. nih.govresearchgate.net rac-Rotigotine-d7 Hydrochloride plays a vital role in this process by aiding in the comprehensive characterization of the impurity profile of Rotigotine (B252).
Identification and Quantification of Process-Related Impurities.lgcstandards.com
During the synthesis of Rotigotine, various process-related impurities can be introduced. These can include starting materials, intermediates, by-products, and reagents. The use of rac-Rotigotine-d7 Hydrochloride as an internal standard in chromatographic and mass spectrometric methods allows for the precise and accurate quantification of these impurities. acanthusresearch.com By adding a known amount of the labeled standard to a sample of the unlabeled Rotigotine API, analysts can correct for variations in sample preparation and instrument response, leading to more reliable impurity quantification. lgcstandards.com This is particularly crucial for ensuring that the levels of potentially harmful impurities remain below the thresholds set by regulatory authorities.
Analysis of Degradation Products of the Unlabeled Analog.lgcstandards.com
Rotigotine, like many pharmaceutical compounds, can degrade over time or under stress conditions such as exposure to light, heat, or humidity, leading to the formation of degradation products. nih.govresearchgate.net Identifying and quantifying these degradants is a critical component of stability studies. rac-Rotigotine-d7 Hydrochloride serves as an invaluable tool in these investigations. lgcstandards.com Its chemical properties are nearly identical to the unlabeled Rotigotine, meaning it will exhibit similar chromatographic behavior. However, its different mass allows it to be distinguished by a mass spectrometer. This enables its use as an internal standard for the accurate quantification of degradation products, helping to establish the shelf-life and appropriate storage conditions for the drug product. acanthusresearch.com
Role in Ensuring Analytical Method Robustness and Reliability.researchgate.netacanthusresearch.com
The development and validation of analytical methods are cornerstones of pharmaceutical quality control. A robust and reliable method consistently delivers accurate and precise results under a variety of conditions. Stable isotope-labeled internal standards like rac-Rotigotine-d7 Hydrochloride are instrumental in achieving this. lgcstandards.comacanthusresearch.com Their use helps to mitigate the impact of matrix effects, which are interferences from other components in the sample matrix that can suppress or enhance the analytical signal. lgcstandards.com By mimicking the behavior of the analyte of interest (unlabeled Rotigotine) throughout the analytical process, from extraction to detection, the labeled standard allows for effective normalization of the data, thereby enhancing the method's accuracy and precision. acanthusresearch.com
Compliance with Regulatory Guidelines for Reference Materials.lgcstandards.comlgcstandards.com
Global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the qualification and use of reference materials in pharmaceutical analysis. wvu.edu High-quality, well-characterized reference standards are a prerequisite for demonstrating the validity of analytical data submitted in regulatory filings. rac-Rotigotine-d7 Hydrochloride, when sourced from accredited suppliers who provide a comprehensive Certificate of Analysis, meets these regulatory expectations. lgcstandards.com The certificate provides essential information about the identity, purity, and concentration of the standard, ensuring its suitability for its intended analytical purpose. lgcstandards.com
Application in Chiral Purity Evaluation of Related Enantiomers (analytical context).mdpi.comtheclinivex.com
Rotigotine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov Often, only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause unwanted side effects. Therefore, controlling the enantiomeric purity of the API is critical. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are employed to separate and quantify the individual enantiomers. wvu.edumdpi.comresearchgate.net In this context, rac-Rotigotine-d7 Hydrochloride, as a racemic mixture of the labeled enantiomers, can be used to develop and validate these chiral separation methods. It helps in confirming the resolution of the enantiomeric peaks and serves as a system suitability standard to ensure the ongoing performance of the analytical method for chiral purity assessment.
Data Tables
Table 1: Properties of rac-Rotigotine-d7 Hydrochloride
| Property | Value | Source |
| Synonyms | 5,6,7,8-Tetrahydro-6-[propyl-d7[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrochloride, rac-N 0437-d7, rac-N 0923-d7, rac-Neupro-d7 Hydrochloride, rac-SPM 962-d7 | acanthusresearch.comcymitquimica.com |
| Molecular Formula | C₁₉H₁₉D₇ClNOS | lgcstandards.comcymitquimica.com |
| Molecular Weight | 358.98 | lgcstandards.comcymitquimica.com |
| Unlabeled CAS Number | 102120-99-0 | lgcstandards.com |
| Appearance | Pale Beige to Pale Orange to Pale Brown Solid | theclinivex.com |
| Storage Condition | -20°C Freezer | lgcstandards.comtheclinivex.com |
Table 2: Applications of rac-Rotigotine-d7 Hydrochloride in Pharmaceutical Analysis
| Application | Description | Source |
| Impurity Profiling | Used as an internal standard for the accurate identification and quantification of process-related impurities and degradation products in Rotigotine. | lgcstandards.comlgcstandards.com |
| Method Validation | Ensures the robustness and reliability of analytical methods by compensating for matrix effects and variations in analytical conditions. | researchgate.netacanthusresearch.com |
| Regulatory Compliance | Meets the stringent requirements for reference materials set by regulatory authorities, ensuring the validity of analytical data. | lgcstandards.comlgcstandards.com |
| Chiral Purity Analysis | Aids in the development and validation of chiral separation methods to evaluate the enantiomeric purity of Rotigotine. | mdpi.comtheclinivex.comresearchgate.net |
Mechanistic and Isotopic Effects Research Utilizing Deuterated Rotigotine
Exploration of Deuterium (B1214612) Isotope Effects in Reaction Mechanisms
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This phenomenon arises from the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, which can slow down reactions where C-H bond cleavage is the rate-determining step.
In the context of Rotigotine (B252) metabolism, deuteration at specific sites can provide insights into the enzymatic processes involved. For instance, the major metabolic pathways for Rotigotine include N-desalkylation of the propyl group and conjugation of the phenolic hydroxyl group. researchgate.net If the rate of N-desalkylation is slower for rac Rotigotine-d7 Hydrochloride compared to its non-deuterated counterpart, it would suggest that the cleavage of a C-H bond on the propyl group is a rate-limiting step in the metabolic pathway mediated by cytochrome P450 (CYP) enzymes.
Table 1: Hypothetical Kinetic Isotope Effects on Rotigotine Metabolism
| Metabolic Reaction | Position of Deuteration | Expected Kinetic Isotope Effect (kH/kD) | Implication |
| N-despropylation | Propyl chain (d7) | > 1 | C-H bond cleavage on the propyl group is likely a rate-determining step. |
| Aromatic Hydroxylation | Thiophene ring | ~ 1 | C-H bond cleavage on the thiophene ring is not rate-determining. |
This table is illustrative and based on established principles of kinetic isotope effects. Specific experimental data for this compound is not publicly available.
Such studies are crucial for understanding the intricate mechanisms of drug metabolism and can inform the design of new chemical entities with potentially improved pharmacokinetic profiles. nih.govresearchgate.net The magnitude of the KIE can also offer clues about the transition state of the reaction, providing a deeper understanding of the enzyme's active site and catalytic mechanism. researchgate.net
Stable Isotope Labeling for Metabolic Pathway Tracing (Generalized Principles)
Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. By introducing a compound with a distinct isotopic signature, such as this compound, researchers can track the parent compound and its metabolites through various analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS/MS).
When this compound is administered, the deuterium atoms act as a stable, non-radioactive label. This allows for the differentiation of the administered drug and its metabolites from endogenous compounds. The mass of the deuterated compound and its metabolites will be shifted by the number of deuterium atoms incorporated, making them easily identifiable in mass spectra.
Applications of Stable Isotope Labeling in Rotigotine Research:
Metabolite Identification: By analyzing biological samples (e.g., plasma, urine) for compounds with the characteristic mass shift of the deuterium label, novel metabolites of Rotigotine can be identified.
Quantitative Bioanalysis: this compound is commonly used as an internal standard in the quantitative analysis of Rotigotine in biological matrices. biopharmaservices.comnih.govwuxiapptec.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for any variability and improving the accuracy and precision of the measurement. nih.gov
Flux Analysis: In more complex studies, stable isotope tracing can be used to quantify the flux through different metabolic pathways, providing a dynamic view of drug metabolism.
Table 2: Key Analytical Techniques for Stable Isotope Tracing
| Technique | Principle | Application in Rotigotine-d7 Studies |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. | Primary tool for identifying and quantifying Rotigotine-d7 and its metabolites in biological samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules based on the magnetic properties of atomic nuclei. | Can be used to determine the exact location of deuterium atoms in metabolites, confirming metabolic pathways. mdpi.com |
Investigation of Stereoisomeric Considerations in Labeled Racemic Compounds
Rotigotine is a chiral molecule, and its enantiomers may exhibit different pharmacological and pharmacokinetic properties. The term "rac" in this compound indicates that it is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer may be metabolized at a different rate or through a different pathway than the other. researchgate.net
The use of a deuterated racemic compound allows for the investigation of stereoselectivity in its metabolism. By developing stereospecific analytical methods, researchers can quantify the individual deuterated enantiomers and their respective metabolites. This can reveal whether there is a preference for the metabolism of one enantiomer over the other.
Table 3: Potential Stereoselective Metabolic Scenarios for this compound
| Scenario | Description |
| Enantioselective Metabolism | The rate of metabolism of the (R)-Rotigotine-d7 enantiomer is significantly different from that of the (S)-Rotigotine-d7 enantiomer. |
| Metabolic Chiral Inversion | One enantiomer is converted into the other during metabolism. |
| Formation of Diastereomeric Metabolites | Metabolism at a prochiral center creates new stereocenters, leading to the formation of diastereomeric metabolites from each enantiomer. |
This table presents theoretical possibilities for stereoselective metabolism that could be investigated using this compound.
Understanding the stereoisomeric aspects of a drug's disposition is critical, as differences in enantiomeric concentrations can have significant implications for both efficacy and safety. The insights gained from such studies can guide the development of single-enantiomer drugs, which may offer a better therapeutic index.
Future Research Directions and Innovations for Deuterated Reference Standards
Development of Novel Synthetic Approaches for Complex Deuterated Molecules
The synthesis of isotopically labeled compounds, particularly those with complex structures like rac Rotigotine-d7 Hydrochloride, presents significant chemical challenges. Future research is focused on creating more efficient, selective, and sustainable synthetic methods.
Traditional methods for deuterium (B1214612) incorporation can sometimes lack precision or require harsh conditions. Emerging strategies aim to overcome these limitations. For instance, continuous flow systems that utilize reactors like the H-Cube Pro are being adapted for the synthesis of deuterated molecules, allowing for the in situ generation of deuterium gas from heavy water for reactions. tandfonline.com This approach offers enhanced control over reaction parameters and improves safety.
Another area of innovation involves the use of novel catalytic systems. Researchers have developed methods using abundant and inexpensive metals like manganese, activated by LED lights, to generate reactive intermediates that facilitate the formation of complex molecules. aau.edu Such methods are often more selective and produce less waste than older techniques. aau.edu For a molecule like this compound, which contains a specific chain of seven deuterium atoms on its propyl group, precision is key. cymitquimica.com Advanced synthetic strategies, such as modular dearomative carbamoylations, are also being explored to create deuterium-functionalized pharmaceutical intermediates, offering a versatile pathway to complex structures. chinesechemsoc.org These approaches could streamline the synthesis of specifically labeled analogues of complex drugs, moving beyond simple deuterium exchange to highly targeted labeling. nih.govyoutube.com
Table 1: Emerging Synthetic Methodologies for Deuterated Compounds
| Methodology | Description | Key Advantages |
| Continuous Flow Deuteration | Uses reactors for in situ deuterium generation and controlled reactions. tandfonline.com | Enhanced safety, precise control over reaction conditions, improved efficiency. tandfonline.com |
| Light-Activated Catalysis | Employs catalysts like manganese activated by LED lights to form reactive intermediates. aau.edu | Uses abundant, low-cost catalysts; high selectivity; less wasteful. aau.edu |
| Dearomative Carbamoylation | A modular approach to convert simple aromatic compounds into complex 3D structures with primary amide functionality. chinesechemsoc.org | High versatility, excellent selectivity, provides access to diverse and complex molecules. chinesechemsoc.org |
| Targeted C-H Activation | Selectively replaces specific hydrogen atoms with deuterium using specialized catalysts. | High precision in label placement, useful for studying specific metabolic pathways. |
Advancements in High-Throughput Bioanalytical Methods with Deuterated Internal Standards
The demand for rapid analysis of large numbers of samples in pharmaceutical development and clinical studies has driven significant advancements in bioanalytical techniques. Deuterated compounds like this compound are central to the accuracy of these high-throughput methods. pharmaffiliates.comclearsynth.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis. nih.govnih.gov Innovations are focused on increasing the speed, sensitivity, and robustness of this technique. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses columns with sub-2 micrometer particles, offers dramatic improvements in resolution and speed compared to conventional HPLC. nih.gov Similarly, monolithic chromatography, which uses a single rod of porous material instead of packed particles, allows for faster separation at lower backpressures. nih.gov
Sample preparation is another critical bottleneck. The move towards 96-well plate formats has enabled the semi-automation of extraction techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), significantly increasing throughput. nih.govresearchgate.net On-line SPE systems further automate the process by integrating sample cleanup directly with the LC-MS/MS analysis. nih.gov
In all these advanced methods, a stable isotope-labeled internal standard (SIL IS) is preferred. bioanalysis-zone.com this compound is an ideal internal standard because it is chemically almost identical to the non-labeled drug (the analyte) and co-elutes with it during chromatography. bioanalysis-zone.com However, its higher mass allows the mass spectrometer to distinguish it from the analyte. pharmaffiliates.comclearsynth.com This ensures that any variability during sample preparation or instrument injection affects both the analyte and the internal standard equally, allowing for highly precise and accurate quantification. bioanalysis-zone.com
Table 2: Innovations in High-Throughput Bioanalysis
| Innovation | Impact on Bioanalysis | Role of Deuterated Internal Standards |
| Ultra-Performance Liquid Chromatography (UPLC) | Increases separation speed, resolution, and sensitivity. nih.gov | Enables rapid and precise quantification alongside the analyte. |
| Automated 96-Well Plate Sample Preparation | Significantly increases the number of samples that can be processed. nih.govresearchgate.net | Corrects for well-to-well variability in extraction efficiency. researchgate.net |
| On-line Solid-Phase Extraction (SPE) | Reduces manual labor and time by integrating sample cleanup with analysis. nih.gov | Compensates for any inconsistencies in the automated extraction process. |
| Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for detecting molecules in complex biological matrices. nih.govmdpi.com | Allows for clear differentiation from the analyte due to mass difference, ensuring accurate measurement. pharmaffiliates.comclearsynth.com |
Expanding Applications of Deuterated Compounds in Emerging Research Areas
While the primary role of deuterated compounds like this compound has been as internal standards for pharmacokinetic studies, their applications are expanding into new and exciting areas of research. medchemexpress.comdataintelo.com The unique properties of deuterated molecules make them valuable tools in fields beyond traditional drug metabolism studies.
One of the most significant emerging areas is personalized medicine . dataintelo.com Deuterated compounds can be used to develop more sophisticated diagnostic tests that can help tailor treatments to individual patients. By using them as tracers, researchers can gain deeper insights into how specific metabolic pathways function in different individuals, potentially leading to more effective and safer therapeutic strategies. pharmaffiliates.comdataintelo.com
In diagnostics , deuterated compounds are integral to the development of advanced imaging and mass spectrometry techniques. dataintelo.com Their use can enhance the precision of diagnostic tools, aiding in the early detection and monitoring of diseases. dataintelo.com The stability of the deuterium label ensures that it can trace biological processes over time without being lost. researchgate.net
Furthermore, deuterated compounds are finding use in biochemical and environmental studies . dataintelo.com They serve as tracers to elucidate complex biological and chemical processes with high precision. dataintelo.com In materials science, the incorporation of deuterium can lead to materials with novel properties, such as increased photochemical stability in liquid crystals. tandfonline.comresearchgate.net The application of deuterated compounds is broadening from a supporting role in pharmaceutical analysis to a central role in discovery and diagnostics across multiple scientific disciplines. dataintelo.combusinessresearchinsights.com
Standardization and Certification of Deuterated Reference Materials
For a deuterated compound to be reliably used as a reference standard in regulated analytical testing, it must be produced and certified according to stringent international standards. wikipedia.org This process ensures the quality, consistency, and metrological traceability of the material.
The production of a Certified Reference Material (CRM) is governed by international guidelines such as ISO 17034 and ISO Guide 35. wikipedia.orgeuropa.eu The process begins with a highly pure batch of the deuterated compound, in this case, this compound. europa.eu This material undergoes a rigorous certification process.
Key steps in the certification of a deuterated reference material include:
Purity Assessment: The chemical purity of the material is thoroughly checked to ensure it is free from significant impurities that could interfere with analysis. europa.eu
Homogeneity Testing: The batch is tested to confirm that the property of interest (e.g., concentration or isotopic ratio) is uniform across all individual units (e.g., vials). This ensures that any sample taken from any vial is representative of the entire batch. europa.eu
Stability Assessment: The material is subjected to stability studies under various storage and transport conditions (e.g., short-term at ambient temperature, long-term at -20°C) to determine its shelf-life and guarantee its integrity upon arrival at the user's laboratory. europa.eu
Characterization: The certified value (e.g., the exact concentration or D/H ratio) is determined through an inter-laboratory comparison study involving multiple competent, accredited laboratories using validated analytical methods. europa.eueuropa.eu
The final certificate for a CRM provides the certified property value, its associated measurement uncertainty, and a statement of metrological traceability, linking it to national or international standards. wikipedia.orgeuropa.eu This rigorous process ensures that a deuterated standard like this compound provides the high level of confidence required for its use in quality control, instrument calibration, and method validation. wikipedia.orgrktech.hu
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing rac Rotigotine-d7 Hydrochloride in preclinical studies?
- Methodological Answer : The synthesis of this compound involves deuteration at seven positions to create a stable isotopologue for metabolic and pharmacokinetic studies. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) to verify purity (>98%) . Mass spectrometry (MS) is critical for determining isotopic enrichment and distinguishing the deuterated compound from its non-deuterated counterpart . Researchers should cross-reference synthetic protocols with analytical data to ensure batch-to-batch consistency.
Q. Which analytical methods are validated for quantifying this compound and its impurities in experimental matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for routine purity assessment, as described in pharmacopeial standards for related compounds like Ranitidine Hydrochloride . For impurity profiling, tandem mass spectrometry (LC-MS/MS) coupled with gradient elution can resolve deuterated analogs from potential degradation products. Column specifications (e.g., C18, 5 µm particle size) and mobile phase composition (e.g., acetonitrile-phosphate buffer) should align with USP guidelines to ensure reproducibility .
Advanced Research Questions
Q. How can factorial design optimize experimental protocols for studying this compound’s metabolic stability?
- Methodological Answer : A 2^k factorial design is suitable for evaluating variables such as incubation time, hepatocyte concentration, and temperature in metabolic assays. For example:
- Factors : Time (6h vs. 24h), hepatocyte density (1M vs. 2M cells/mL), temperature (37°C vs. 4°C).
- Response Variables : Metabolite formation rate, parent compound depletion.
Statistical tools like ANOVA can identify interactions between variables, while deuterium labeling enables precise tracking of metabolic pathways via MS/MS fragmentation patterns .
Q. What strategies address contradictions in pharmacokinetic (PK) data across studies using this compound?
- Methodological Answer : Discrepancies in bioavailability or half-life data may arise from differences in in vitro models (e.g., microsomes vs. primary hepatocytes) or species-specific metabolism. Researchers should:
- Reconcile Data : Use compartmental modeling (e.g., non-linear mixed-effects modeling) to compare interspecies scaling factors.
- Validate Assumptions : Confirm deuterium’s kinetic isotope effect (KIE) does not perturb metabolic pathways by comparing results with non-deuterated controls .
- Standardize Protocols : Align with guidelines from pharmacopeial forums (e.g., USP 35) for sample preparation and chromatographic conditions .
Methodological Design and Theoretical Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer : Link experiments to dopamine receptor (D2/D3) signaling pathways, as Rotigotine is a well-characterized agonist. For example:
- Hypothesis Testing : Use radioligand binding assays to quantify receptor affinity (Kd) and compare deuterated vs. non-deuterated forms.
- Conceptual Framework : Apply the "lock-and-key" model to assess how deuteration impacts ligand-receptor interactions. Theoretical predictions (e.g., reduced metabolic clearance due to deuterium) should guide experimental endpoints .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use sigmoidal dose-response curves (variable slope) with software like GraphPad Prism®. Key parameters include EC50, Hill coefficient, and maximal efficacy (Emax). For deuterium-specific effects:
- Comparative Analysis : Perform t-tests or Mann-Whitney U tests between deuterated and non-deuterated groups.
- Power Analysis : Ensure sample sizes are sufficient (n ≥ 6) to detect a 20% difference in potency, assuming α=0.05 and β=0.2 .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility when publishing studies involving this compound?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Experimental Details : Provide synthesis protocols (e.g., deuterium source, reaction conditions) in supplementary materials.
- Raw Data : Share chromatograms, NMR spectra, and MS/MS fragmentation patterns in public repositories (e.g., Zenodo).
- Negative Results : Report batch failures or inconsistent PK profiles to inform troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
